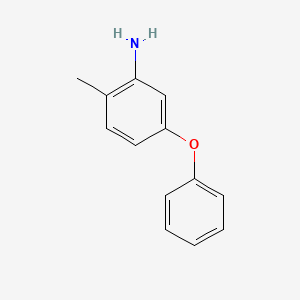

2-Methyl-5-phenoxybenzenamine

Beschreibung

Significance of Arylamines in Contemporary Chemical Research

Arylamines, or aromatic amines, are a class of organic compounds characterized by an amino group attached to an aromatic ring. bldpharm.com This structural motif is a cornerstone in modern chemical science, serving as a crucial building block in the synthesis of a vast array of valuable materials. nih.govsigmaaldrich.com Their significance stems from their versatile reactivity, which allows for the functionalization of the aromatic ring through reactions like electrophilic aromatic substitution and coupling reactions. bldpharm.com

In the pharmaceutical industry, the arylamine core is present in numerous therapeutic agents. nih.gov Chemists can modify the structure to fine-tune the biological activity and pharmacokinetic properties of drug candidates, leading to the development of analgesics, antibacterials, and antivirals. evitachem.com The synthesis of valuable pharmaceuticals, including blockbuster drugs like vismodegib (B1684315) and sildenafil, relies on arylamine synthons. sigmaaldrich.com Beyond medicine, arylamines are fundamental intermediates in the production of dyes, pigments, agrochemicals, and high-performance polymers. sigmaaldrich.commdpi.comnih.gov Their widespread application underscores the enduring importance of arylamine chemistry in both industrial and academic research. nih.govsigmaaldrich.com

Contextualizing 2-Methyl-5-phenoxybenzenamine within Phenoxyamine Chemistry

Phenoxyamines are a specific subclass of arylamines that feature a phenoxy group (a phenyl ring attached via an oxygen atom) bonded to the benzenamine structure. bldpharm.com This combination of an ether linkage and an amine on a benzene (B151609) ring creates a versatile chemical scaffold. Derivatives of phenoxyamine have been investigated for various applications, including their use as intermediates in the synthesis of herbicides and antibacterial agents. ijpsjournal.com

The synthesis of phenoxyamine derivatives can be achieved through several methods, often involving the amination of corresponding phenoxides or the O-phenylation of hydroxylamine (B1172632) derivatives. ijpsjournal.combhu.ac.in The reactivity and utility of these compounds can be precisely modified by introducing various substituents onto either of the aromatic rings. ijpsjournal.com this compound is one such substituted derivative, featuring a methyl group and a phenoxy group on the benzenamine ring. Its structure makes it a distinct building block within the broader family of phenoxyamines, offering a specific stereochemical and electronic profile for synthetic applications. organic-chemistry.org

Scope and Research Significance of this compound

This compound is a synthetic organic compound recognized primarily for its role as a chemical intermediate in specialized organic synthesis. organic-chemistry.org While not a widely known end-product, its value lies in its utility as a starting material for constructing more complex molecular architectures, particularly heterocyclic compounds.

| Property | Value | Source |

|---|---|---|

| CAS Number | 860573-45-1 | bldpharm.com |

| Molecular Formula | C13H13NO | bldpharm.com |

| Molecular Weight | 199.25 g/mol | bldpharm.com |

| Appearance | Typically a solid at room temperature | evitachem.com |

| Solubility | Generally soluble in organic solvents | evitachem.com |

The primary research significance of this compound is demonstrated by its use as a precursor in the synthesis of functionalized indole (B1671886) derivatives. mdpi.com The indole nucleus is a highly important scaffold in medicinal chemistry, found in many natural products and pharmaceuticals. nih.govmdpi.com

A key research application involves a palladium-catalyzed intramolecular oxidative coupling reaction to produce substituted 2-methyl-1H-indole-3-carboxylates. In a study utilizing microwave-assisted synthesis, an N-aryl enamine derived from this compound was cyclized to form Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate. mdpi.com This transformation highlights the compound's role in providing a direct route to highly functionalized indoles, which are valuable targets in drug discovery. mdpi.com

| Parameter | Details | Source |

|---|---|---|

| Starting Aniline (B41778) | This compound (as the precursor to the N-aryl enamine) | mdpi.com |

| Reaction Type | Palladium-catalyzed intramolecular oxidative coupling (heterocyclization) | mdpi.com |

| Product | Methyl 2-methyl-5-phenoxy-1H-indole-3-carboxylate | mdpi.com |

| Product Characterization Data | ¹H NMR (CDCl₃) δ (ppm): 8.37, 7.78, 7.28–7.27, 7.02, 6.96, 6.93, 3.87, 2.76 | mdpi.com |

| ¹³C NMR (CDCl₃) δ (ppm): 166.2, 159.2, 151.5, 145.1, 131.3, 129.5, 128.2, 122.2, 117.4, 115.9, 112.6, 111.4, 104.8, 50.9, 14.3 |

The successful synthesis of this complex indole derivative underscores the research value of this compound as a specialized building block. Its defined substitution pattern allows for the regioselective construction of intricate molecules that are of significant interest in pharmaceutical and materials science research. mdpi.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C13H13NO |

|---|---|

Molekulargewicht |

199.25 g/mol |

IUPAC-Name |

2-methyl-5-phenoxyaniline |

InChI |

InChI=1S/C13H13NO/c1-10-7-8-12(9-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3 |

InChI-Schlüssel |

WQVMODODUXDXSY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)OC2=CC=CC=C2)N |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms and Kinetics for 2 Methyl 5 Phenoxybenzenamine and Analogs

Mechanistic Pathways of Arylamine Reactions

The reactivity of arylamines, including 2-Methyl-5-phenoxybenzenamine, is diverse and central to many synthetic transformations. The mechanisms governing these reactions are often intricate, involving pathways such as single electron transfer, organometallic catalytic cycles, and proton transfer steps. Understanding these fundamental pathways is crucial for controlling reaction outcomes and developing new synthetic methods.

Photoredox catalysis has emerged as a powerful strategy for the functionalization of C-H bonds under mild conditions. researchgate.net For N-arylamines with α-C-H bonds, a common activation mechanism involves a single electron transfer (SET) event. princeton.edu The general pathway begins with the excitation of a photocatalyst (PC) by visible light to a long-lived, highly energetic triplet excited state (*PC). princeton.edu This excited state is a potent oxidant capable of engaging with an N-arylamine in a reductive quenching cycle. princeton.edu

The N-arylamine, acting as an electron donor, undergoes a SET event with the *PC, generating an amine radical cation and the reduced form of the photocatalyst (PC•⁻). princeton.eduacs.org This amine radical cation is a key intermediate whose adjacent α-C-H bonds become significantly more acidic. princeton.edu A weak base present in the reaction medium can then deprotonate the radical cation to furnish a nucleophilic α-amino radical. princeton.edubeilstein-journals.org This radical is a versatile intermediate that can engage in a variety of subsequent bond-forming reactions. princeton.edu An alternative pathway involves the radical anion (formed by the reduction of an oxidant by the photocatalyst) abstracting a hydrogen atom from the α-amino C-H bond of the radical cation. princeton.edu

Metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, are fundamental for the synthesis of arylamines. scispace.com The generally accepted mechanism for this transformation is a catalytic cycle based on oxidative addition and reductive elimination steps. scispace.com

The cycle typically initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent transition metal complex, most commonly a Pd(0) species. researchgate.net This step, which involves the cleavage of the Ar-X bond and formation of a Pd(II)-aryl-halide intermediate, is often the rate-determining step of the entire catalytic cycle. researchgate.net The presence of bulky, electron-rich ligands on the palladium center is crucial for facilitating this step. nih.gov

Following oxidative addition, the arylamine (in this case, an analog like this compound) coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. nih.gov The final key step is reductive elimination , where the C-N bond is formed, yielding the desired arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. scispace.comnih.gov

Computational studies have elucidated the energetics of this cycle. For the coupling of chlorobenzene (B131634) and aniline (B41778) catalyzed by a 2-aminobiphenyl (B1664054) palladacycle, the oxidative addition was found to have an activation barrier of 12.6 kcal mol⁻¹, while the subsequent reductive elimination from the anilido complex had a comparable barrier of 13.6 kcal mol⁻¹. nih.gov These studies also show that the electronic properties of the substituents on the aryl and amido groups significantly influence the rate of reductive elimination; electron-deficient aryl rings facilitate the process, while electron-rich groups hamper it. nih.gov Similar oxidative addition/reductive elimination mechanisms have been proposed for copper-catalyzed C-N cross-coupling reactions as well. doi.org

Proton transfer is a fundamental step in many chemical and biological reactions involving arylamines. royalsocietypublishing.org Its role can range from simple acid-base catalysis to being intricately coupled with electron transfer events.

Proton transfer can also be strategically employed to control selectivity in non-enzymatic reactions. Recent work has shown that acid-promoted proton transfer can direct the regioselectivity of electrophilic halogenation of anilines. semanticscholar.org In the presence of an iron catalyst and a sulfonic acid, a proton shift from the nitrogen of the aniline to the ortho-carbon is proposed. This generates a more nucleophilic intermediate that preferentially reacts with the electrophile at the ortho position, leading to high selectivity. semanticscholar.org Deuteration experiments have confirmed that in the presence of an acid catalyst, a proton shift can occur selectively between the N-H and the ortho C-H positions. semanticscholar.org This highlights how manipulating proton transfer equilibria can be a powerful tool in catalysis involving arylamines.

Investigation of Intermediates and Transition States in Phenoxybenzenamine Reactions

The elucidation of reaction mechanisms hinges on identifying the transient species that connect reactants to products: intermediates and transition states. numberanalytics.com An intermediate corresponds to a local energy minimum on the reaction coordinate, a species with a finite (though often very short) lifetime, whereas a transition state is an energy maximum, representing the highest energy configuration that molecules must pass through during a transformation. numberanalytics.comscienceandpandas.com While no studies have specifically isolated or characterized intermediates directly from reactions of this compound, we can infer their nature from the general mechanistic pathways discussed for arylamines.

In the photoredox-catalyzed α-functionalization of N-arylamines, two key intermediates are the amine radical cation and the subsequent α-amino radical . princeton.educhemrxiv.org The amine radical cation is formed immediately after the single electron transfer to the photo-excited catalyst. The α-amino radical is then generated upon deprotonation of the radical cation. These open-shell species are highly reactive intermediates that drive the bond formation.

In enzymatic oxidations of arylamines and phenols by laccases, radical intermediates are generated on the substrate molecule after the initial PCET event. acs.orgnih.gov These radicals can then undergo further reactions, such as coupling with other molecules. nih.gov

The transition states for these reactions are, by nature, fleeting and are typically investigated through computational methods (like Density Functional Theory, DFT) and kinetic analyses. numberanalytics.com For example, in metal-catalyzed aminations, DFT calculations model the structures and energies of the transition states for both the oxidative addition and reductive elimination steps, confirming that these are often the steps with the highest energy barriers in the catalytic cycle. nih.govdoi.org These calculations provide invaluable insight into how ligand and substrate structure affects the activation energy and, consequently, the reaction rate. numberanalytics.com

Kinetic Characterization of Reaction Steps Involving Substituted Anilines

Kinetic studies on substituted anilines provide quantitative data on how electronic and steric factors influence reaction rates. This information is critical for predicting the reactivity of a specific analog like this compound.

Studies on the reaction of various substituted anilines with chloramine (B81541) T showed that the reactions have a first-order dependence on the oxidant (chloramine T) and a fractional-order dependence on the aniline. rsc.orgrsc.org This fractional order suggests a mechanism involving the rapid, reversible formation of a complex between the reactants, followed by a slower, rate-determining decomposition of this complex. rsc.orgrsc.org By plotting the inverse of the observed rate constant (1/k_obs) against the inverse of the amine concentration, both the equilibrium constant (K) for complex formation and the rate constant for its decomposition (k₂) can be determined. rsc.orgrsc.org

The influence of substituents on the aniline ring often follows the Hammett relationship, which correlates reaction rates with substituent constants (σ). For the chloramine T reaction, a Hammett plot yielded a reaction constant (ρ) of -0.976. rsc.orgrsc.org The negative value of ρ indicates that electron-donating groups on the aniline ring accelerate the reaction by increasing the electron density on the nitrogen atom, thus facilitating the reaction with the electrophilic chlorinating agent.

Table 1: Kinetic Data for the Reaction of Substituted Anilines with Chloramine T Data sourced from a kinetic study on aniline reactions, illustrating the effect of substituents on the rate of complex decomposition (k₂). rsc.org

| Substituent (X) in X-C₆H₄NH₂ | k₂ x 10⁵ (s⁻¹) |

| p-OCH₃ | 16.60 |

| p-CH₃ | 8.33 |

| H | 4.00 |

| p-Cl | 2.50 |

| m-Cl | 1.05 |

| p-NO₂ | 0.08 |

This interactive table shows the rate constant for the decomposition of the intermediate complex in the reaction of various substituted anilines. As observed, electron-donating groups like p-OCH₃ and p-CH₃ increase the rate constant, while electron-withdrawing groups like p-Cl and p-NO₂ decrease it, consistent with a negative Hammett ρ value.

In other systems, such as the aqueous polymerization of m-methylaniline, the reaction rates were found to increase with oxidant and acid concentration but decrease with increasing monomer concentration. tandfonline.com The reaction orders with respect to hydrochloric acid, Na₂Cr₂O₇ (oxidant), and the monomer were determined to be 1.3, 1.33, and -0.83, respectively, with an apparent activation energy of 45.94 kJ/mol. tandfonline.comresearchgate.net Furthermore, studies of nucleophilic aromatic substitution (S_NAr) reactions with anilines have shown that a change in mechanism from a polar S_NAr pathway to a single electron transfer (SET) pathway can occur as the basicity of the aniline nucleophile increases. nih.gov

For this compound, the electronic effects are twofold. The methyl group at the 2-position is electron-donating, which would tend to accelerate reactions like the one described in Table 1. The phenoxy group at the 5-position (meta to the amine) is electron-withdrawing by induction but can be weakly electron-donating by resonance. The net electronic effect would determine its reactivity relative to unsubstituted aniline.

Reactivity of the Amino Group in this compound

The chemical behavior of this compound is primarily dictated by the reactivity of its functional groups, especially the amino (-NH₂) group. evitachem.com Like other primary arylamines, the amino group has a lone pair of electrons on the nitrogen atom, making it both a Brønsted-Lowry base (proton acceptor) and a nucleophile (electron pair donor). youtube.com

The nucleophilicity and basicity of the amino group are modulated by the electronic properties of the substituents on the aromatic ring.

Methyl Group (-CH₃): Located at the ortho position, the methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the aromatic ring and, by extension, on the nitrogen atom of the amino group. This enhancement of electron density makes the amine a stronger nucleophile and a stronger base compared to unsubstituted aniline.

Phenoxy Group (-OC₆H₅): Located at the meta position relative to the amino group, the phenoxy group has a more complex influence. The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I), which tends to decrease the electron density on the ring and the amino nitrogen. However, the oxygen's lone pairs can participate in resonance (+R), donating electron density to the ring. From the meta position, this resonance effect does not directly delocalize onto the amino group, making the inductive effect more dominant. Therefore, the phenoxy group at this position is generally considered to be net electron-withdrawing, which would decrease the basicity and nucleophilicity of the amino group.

Formation of Schiff Bases and Imines with Related Phenoxyanilines

The reaction of primary aromatic amines, such as this compound, with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. libretexts.org This condensation reaction is a two-step process initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. researchgate.net This attack forms a transient carbinolamine or hemiaminal intermediate. researchgate.net Subsequently, the carbinolamine undergoes dehydration, typically catalyzed by an acid, to yield the final imine product (C=N). libretexts.orgresearchgate.net

Table 1: Factors Influencing Schiff Base Formation from Arylamines

| Factor | Description | Effect on Reaction |

|---|---|---|

| pH | Controls the protonation state of the amine and the carbinolamine intermediate. | Optimal rates are typically found in mildly acidic conditions (pH ~5). libretexts.org |

| Solvent | The polarity of the solvent can influence transition state stabilization. | Apolar solvents can be used, but the mechanism may involve amine self-protonation. peerj.com |

| Catalyst | Acids catalyze the dehydration step. | General acid-base catalysis is a key feature of the reaction. jocpr.com |

| Reactant Structure | Electronic effects of substituents on the aniline and aldehyde influence reactivity. | Electron-donating groups on the aniline increase its nucleophilicity, while electron-withdrawing groups on the aldehyde increase its electrophilicity. |

Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)

The primary amino group of this compound allows it to undergo diazotization, a pivotal transformation in synthetic organic chemistry. This reaction involves treating the arylamine with a nitrosating agent, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures. numberanalytics.com The process converts the primary amino group into a highly versatile diazonium salt intermediate (Ar-N₂⁺X⁻). numberanalytics.comresearchgate.net

The kinetics of diazotization can be intricate, influenced by factors such as acidity and the concentration of nucleophiles. cdnsciencepub.comacs.org At low acidity, the reaction proceeds via the unprotonated amine, while at high acidity, the protonated amine can also react. cdnsciencepub.com

Once formed, the diazonium salt of this compound can be subjected to a variety of transformations, most notably the Sandmeyer reaction. wikipedia.org This reaction facilitates the replacement of the diazonium group with a range of nucleophiles, including halides (Cl⁻, Br⁻) and cyanide (CN⁻), through the use of a copper(I) salt catalyst. numberanalytics.comwikipedia.org The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SᵣₙAr) that is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.orgnih.gov This transfer results in the formation of an aryl radical and the loss of dinitrogen gas (N₂), followed by the transfer of the nucleophile from a copper(II) species to the aryl radical to form the final product and regenerate the Cu(I) catalyst. wikipedia.org This method provides a powerful route to aryl halides and nitriles, which are themselves important synthetic intermediates. wikipedia.orgucla.edu

Table 2: Representative Sandmeyer Transformations of Aryl Diazonium Salts

| Transformation | Reagent | Product Type |

|---|---|---|

| Chlorination | CuCl / HCl | Aryl Chloride |

| Bromination | CuBr / HBr | Aryl Bromide |

| Cyanation | CuCN / KCN | Aryl Nitrile (Benzonitrile) |

| Hydroxylation | Cu₂O / Cu(NO₃)₂ | Phenol (B47542) |

This table summarizes common Sandmeyer reactions applicable to the diazonium salt of this compound. wikipedia.org

N-Acetylation and Related Acylation Reactions of Arylamines

The amine functionality of this compound can readily undergo N-acetylation and other acylation reactions. This involves the reaction of the amine with an acylating agent, such as acetic anhydride (B1165640) or acetyl chloride, to form an N-aryl amide.

In biological systems, this transformation is catalyzed by arylamine N-acetyltransferases (NATs). acs.orgnih.gov The enzymatic reaction follows a ping-pong bi-bi mechanism, where the enzyme is first acetylated by acetyl coenzyme A (AcCoA), forming an acetyl-enzyme intermediate. acs.orgacs.org Subsequently, the acetyl group is transferred from the enzyme to the arylamine substrate. acs.org The catalytic activity relies on a conserved Cys-His-Asp triad (B1167595) within the enzyme's active site. acs.orgnih.gov

Chemically, N-acetylation can be achieved under various conditions. For instance, efficient and environmentally friendly methods have been developed using heterogeneous catalysts like carbon-supported palladium in water. researchgate.net The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. The reactivity in these reactions is influenced by the nucleophilicity of the amine, which in turn is affected by the electronic properties of the substituents on the aromatic ring.

Reactivity of the Phenoxy Moiety and Aromatic Ring of this compound

The structure of this compound contains two distinct aromatic rings, each with its own reactivity profile toward electrophilic substitution, governed by the attached functional groups.

Electrophilic Aromatic Substitution Patterns

The aniline-derived ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups (EDGs). wikipedia.org The directing effects of these groups determine the regioselectivity of incoming electrophiles.

Amino Group (-NH₂): A strongly activating, ortho-, para-directing group due to its powerful +M (mesomeric) effect. aakash.ac.in

Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group through inductive (+I) and hyperconjugation effects. aakash.ac.in

Phenoxy Group (-O-Ph): An activating, ortho-, para-directing group, where the +M effect of the ether oxygen outweighs its -I (inductive) effect. wikipedia.orgdocbrown.info

These groups work in concert to determine the most nucleophilic sites on the ring. The positions are numbered starting from the amine-bearing carbon as C1. The substituents are at C1 (-NH₂), C2 (-CH₃), and C5 (-OPh). The powerful ortho-, para-directing influence of the amino group strongly activates positions 2, 4, and 6. byjus.com

Position 2: Blocked by the methyl group.

Position 4: Para to the -NH₂ group and ortho to the -OPh group. This position is strongly activated by both groups.

Position 6: Ortho to the -NH₂ group and meta to the -OPh group. This position is strongly activated by the amino group.

Position 3: Ortho to the -CH₃ group and meta to the -NH₂ group. This position is significantly less activated.

Therefore, electrophilic attack is overwhelmingly directed to positions 4 and 6, with position 4 being particularly favored due to the synergistic activation from both the amino and phenoxy groups.

Table 3: Analysis of Substituent Directing Effects on the Aniline Ring

| Position | Influence of -NH₂ (at C1) | Influence of -CH₃ (at C2) | Influence of -OPh (at C5) | Overall Predicted Reactivity |

|---|---|---|---|---|

| 3 | Meta (Deactivating) | Ortho (Activating) | Meta (Deactivating) | Low |

| 4 | Para (Strongly Activating) | Meta (Deactivating) | Ortho (Activating) | Very High |

| 6 | Ortho (Strongly Activating) | Para (Activating) | Meta (Deactivating) | High |

Functionalization at Ortho/Para Positions to the Phenoxy Group

The second aromatic ring—the phenyl group of the phenoxy moiety—is also susceptible to electrophilic aromatic substitution. Its reactivity is governed by the ether oxygen atom to which it is attached. The ether oxygen acts as an activating, ortho-, para-directing group for its own ring. wikipedia.orgdocbrown.info

This is due to the lone pairs on the oxygen atom being delocalized into the phenyl ring via resonance (+M effect), which increases the electron density at the ortho and para positions relative to the meta positions. wikipedia.orgaakash.ac.in Consequently, electrophiles will preferentially attack this second ring at the positions ortho and para to the ether linkage. While this ring is activated, it is generally less reactive than the highly substituted aniline ring. Selective functionalization would likely require careful control of reaction conditions or the use of directing groups to differentiate between the two aromatic systems. rsc.orgnih.gov For example, rhenium-catalyzed reactions have been shown to achieve selective ortho-alkenylation of phenols, demonstrating that specific catalytic systems can control regioselectivity. bohrium.com

Computational and Theoretical Investigations of 2 Methyl 5 Phenoxybenzenamine Molecular Systems

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a standard and highly effective method for investigating the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. semanticscholar.org

For phenoxyamine derivatives and related structures, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine the most stable molecular geometry. acs.orgresearchgate.netresearchgate.net This process of geometry optimization seeks the lowest energy conformation of the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles. epstem.net For instance, in similar Schiff base compounds, DFT has been shown to reproduce experimental X-ray diffraction data with a high degree of accuracy. acs.orgresearchgate.net The optimized structure serves as the foundation for subsequent calculations of other molecular properties. epstem.net

Table 1: Representative Optimized Geometrical Parameters for a Phenoxyamine-like Structure (Calculated via DFT) Note: This table is illustrative and based on typical values found in computational studies of similar aromatic amines and ethers. Actual values for 2-Methyl-5-phenoxybenzenamine would require a specific calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N | ~1.40 |

| C-O (ether) | ~1.37 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| Bond Angle (°) | C-N-H | ~112 |

| C-O-C | ~118 | |

| Dihedral Angle (°) | Phenyl-O-Phenyl | Variable (dependent on conformation) |

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra Prediction

To investigate the electronic transitions and predict the UV-visible absorption spectra of molecules, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comrsc.org Building upon the ground-state electronic structure obtained from DFT, TD-DFT calculates the excitation energies and oscillator strengths of electronic transitions. rsc.org These calculations can predict the wavelength of maximum absorption (λmax) and provide insights into the nature of the transitions, such as π-π* or n-π* transitions. rsc.orgrsc.org

For phenoxyamine derivatives and other complex organic molecules, TD-DFT calculations, often performed in conjunction with a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions, have shown good agreement with experimental spectra. researchgate.netrsc.org This predictive power is invaluable for understanding the photophysical properties of these compounds. mdpi.com

Ab Initio and Semi-Empirical Methods in Phenoxyamine Studies

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. Although computationally more demanding than DFT for similar accuracy, they can provide valuable benchmarks. acs.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster but generally less accurate than DFT or ab initio methods. These can be useful for initial screenings of large numbers of molecules or for studying very large systems where higher-level calculations are not feasible. jlu.edu.cn In the study of phenoxyamine-based Schiff base complexes, both DFT and semi-empirical calculations have been utilized to understand their properties. researchgate.nettandfonline.com

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations typically focus on a static, optimized geometry, molecules are dynamic entities that exhibit a range of conformations. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions over time. mdpi.comnih.govnih.gov

For a molecule like this compound, MD simulations can explore the rotational freedom around the ether linkage, revealing the preferred dihedral angles and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape can influence its interactions with other molecules or its packing in a solid state. rsc.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgimperial.ac.uk The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org DFT calculations are routinely used to determine the energies of these frontier orbitals and map their spatial distribution, which helps in identifying the likely sites of electrophilic and nucleophilic attack. researchgate.netmdpi.com

Table 2: Illustrative Frontier Molecular Orbital Data for a Phenoxyamine-like System Note: These values are representative and serve to illustrate the outputs of FMO analysis.

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | ~ -5.5 | Electron-donating ability |

| ELUMO | ~ -0.8 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 | Chemical stability and reactivity |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, such as optical switching and data storage. nih.gov Organic molecules with extended π-conjugated systems and charge-transfer characteristics often exhibit significant NLO properties. nih.govd-nb.info

Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the first hyperpolarizability (β), a measure of the second-order NLO response. jlu.edu.cnworldscientific.com A large β value is indicative of a strong NLO response. acs.org For molecules like this compound, the presence of electron-donating (amine, methyl) and electron-withdrawing (phenoxy) groups connected through a π-system suggests potential for NLO activity. Theoretical calculations can quantify this potential and guide the design of new NLO materials. jlu.edu.cnnih.govmdpi.com

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a crucial theoretical tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.deucsb.edu This potential represents the net electrostatic effect of the total charge distribution (electrons and nuclei) on a positive test charge, providing a visual guide to the molecule's reactive sites. uni-muenchen.de

The MEP surface is color-coded to indicate different potential values. Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and susceptible to electrophilic attack. researchgate.net Conversely, regions of positive electrostatic potential, colored in blue, are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.netresearchgate.net Intermediate potential regions are often colored green.

For an arylamine like this compound, the MEP map would reveal specific reactive characteristics. The nitrogen atom of the amine group (-NH₂) and the oxygen atom of the phenoxy group (-O-) are expected to be the most electron-rich centers, displaying a significant negative potential. This is due to the presence of lone pairs of electrons on these atoms. researchgate.net Consequently, these sites are the most probable locations for protonation and interaction with electrophiles. The aromatic rings, particularly the one bearing the amine and methyl groups, will also exhibit regions of negative potential (π-electron cloud) above and below the plane of the ring, though generally less intense than on the heteroatoms. ucsb.edu

In contrast, the hydrogen atoms of the amine group would exhibit a positive electrostatic potential, making them susceptible to interaction with nucleophiles or acting as hydrogen bond donors. Computational studies on structurally similar molecules, such as 2-phenoxyaniline (B124666) and various substituted anilines, confirm these general patterns. researchgate.nettandfonline.com The introduction of a methyl group (-CH₃) at the ortho position to the amine group slightly modifies the charge distribution due to its electron-donating inductive effect, potentially enhancing the negative potential on the adjacent ring carbons.

The analysis of MEP maps is fundamental in understanding intermolecular interactions, predicting chemical reactivity, and designing new molecules with desired properties. mdpi.com

Table 1: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color on MEP Surface | Potential Value | Interpretation | Predicted Reactivity for this compound |

| Red | Most Negative | High electron density, strong attraction for positive charges | Primary sites are the N atom of the amine and O atom of the phenoxy group. |

| Yellow/Orange | Moderately Negative | Moderate electron density | Regions on the aromatic rings due to π-electrons. |

| Green | Neutral | Zero potential | Areas of transition between positive and negative potentials. |

| Blue | Positive | Low electron density, electron-deficient, strong repulsion for positive charges | Hydrogen atoms of the -NH₂ group. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a localized form corresponding to the familiar Lewis structure concepts of chemical bonding. uni-muenchen.de This analysis provides detailed insights into electron density distribution, atomic charges, hybridization, and, most importantly, the stabilizing donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals within the molecule. uni-muenchen.deresearchgate.netwisc.edu

The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). nih.gov A higher E(2) value indicates a more significant interaction and greater stabilization of the system, reflecting charge transfer from a donor NBO to an acceptor NBO. researchgate.netwisc.edu

In the case of this compound, NBO analysis would elucidate several key intramolecular interactions:

Hyperconjugation: Significant stabilization would arise from the delocalization of the nitrogen lone pair (a donor orbital, n(N)) into the antibonding π* orbitals of the adjacent aromatic ring (acceptor orbitals). This n(N) → π*(C-C) interaction is characteristic of arylamines and is responsible for the electron-donating nature of the amino group.

Intramolecular Hydrogen Bonding: The presence of the amine group allows for potential, albeit weak, intramolecular hydrogen bonding interactions, which can be identified and quantified by NBO analysis.

Substituent Effects: The analysis would quantify the electronic effects of the methyl and phenoxy substituents. The methyl group engages in σ → σ* and σ → π* hyperconjugative interactions, while the phenoxy group's oxygen lone pair also participates in n(O) → π* delocalization with its attached phenyl ring.

Bond Character: NBO provides details on the hybridization of atomic orbitals forming the bonds, confirming the sp² character of the aromatic carbons and the near sp³ hybridization of the nitrogen atom. uni-muenchen.de

Studies on substituted anilines and related systems consistently show that the delocalization of the nitrogen lone pair is a dominant stabilizing factor. rsc.orgvcu.edu These charge transfer interactions are crucial for understanding the molecule's electronic structure, reactivity, and spectroscopic properties. rsc.orgresearchgate.net

Table 2: Representative Donor-Acceptor Interactions in Arylamine Systems from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) - Typical Range | Significance |

| n(N) | π(C-C)Aromatic Ring | Lone Pair → Antibond | 30 - 60 | Resonance stabilization, activation of the ring to electrophilic substitution. |

| n(O) | π(C-C)Aromatic Ring | Lone Pair → Antibond | 20 - 50 | Resonance effect of the phenoxy group. |

| σ(C-H)Methyl | π(C-C)Aromatic Ring | Hyperconjugation | 1 - 5 | Electron-donating effect of the methyl group. |

| π(C-C) | π(C-C) | π-delocalization | 15 - 25 | Aromaticity and electron delocalization within the rings. |

| n(N) | σ*(C-H) | Hyperconjugation | 1 - 8 | Anomeric effects, influence on conformation. wisc.edu |

Note: E(2) values are illustrative and depend on the specific molecule and level of theory used.

Theoretical Modeling of Reaction Mechanisms and Catalysis for Arylamines

Theoretical modeling, primarily using Density Functional Theory (DFT), is an indispensable tool for elucidating the complex reaction mechanisms available to arylamines. nih.govbeilstein-journals.org These computational studies provide detailed energy profiles for reaction pathways, identify transition states and intermediates, and quantify the influence of catalysts and substituents on reaction rates and selectivity. rsc.orgnih.gov

For arylamines, several classes of reactions have been extensively modeled:

Oxidative Reactions: The metabolic or chemical oxidation of arylamines is a critical process. nih.gov Theoretical models have been used to distinguish between different proposed mechanisms, such as one-electron transfer (leading to a radical cation), two-electron transfer, and addition-rearrangement pathways. nih.gov For instance, studies on naphthylamines and other arylamines suggest that the one-electron transfer mechanism is often the most likely pathway in cytochrome P450-catalyzed oxidations. nih.gov Another important oxidative mechanism is the Proton-Coupled Electron Transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner, which has been modeled for the oxidation of phenols and arylamines by laccase enzymes. acs.org

Cross-Coupling Reactions: Arylamines are important products and reactants in metal-catalyzed cross-coupling reactions. Theoretical investigations of nickel-catalyzed electrochemical cross-coupling have explored the full catalytic cycle, including steps like oxidative addition, reduction, radical addition, and reductive elimination. rsc.org Such models help in understanding how the electronic properties of ligands and substituents on the arylamine affect catalytic activity, with oxidative addition often being the rate-determining step. rsc.org

C-H Amination: Directing group-assisted, copper-catalyzed C-H amination of arylamines has been mechanistically studied using DFT. nih.gov These studies have evaluated pathways involving Single-Electron Transfer (SET) and Concerted Metalation-Deprotonation (CMD). nih.gov The calculations help rationalize regioselectivity (e.g., C-4 vs. C-8 amination in naphthylamines) and the role of the solvent, oxidant, and base in the reaction mechanism. nih.gov

Table 3: Common Reaction Mechanisms for Arylamines Investigated by Theoretical Modeling

| Reaction Type | Key Mechanistic Concepts | Computational Approach (Typical) | Insights Gained |

| Oxidation | Single-Electron Transfer (SET), Proton-Coupled Electron Transfer (PCET) | DFT, QM/MM | Identification of intermediates (e.g., radical cations), role of enzymes (e.g., Cytochrome P450, Laccase). nih.govacs.org |

| Cross-Coupling | Oxidative Addition, Reductive Elimination, Transmetalation | DFT | Determination of the rate-determining step, role of ligands and catalysts (e.g., Ni, Pd). rsc.org |

| C-H Amination | Concerted Metalation-Deprotonation (CMD), Single-Electron Transfer (SET) | DFT | Understanding regioselectivity, effect of directing groups, role of oxidant and base. nih.gov |

| Polymerization | Oxidative Electron Transfer, Electrophilic Selenation | DFT | Elucidation of competing reaction pathways (e.g., polymerization vs. substitution). beilstein-journals.org |

2 Methyl 5 Phenoxybenzenamine As a Versatile Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Scaffolds

The aniline (B41778) moiety of 2-Methyl-5-phenoxybenzenamine is a key functional group that serves as a primary starting point for the construction of various nitrogen-containing heterocycles. The presence of the methyl and phenoxy groups influences the reactivity and substitution pattern of the benzene (B151609) ring, allowing for the regioselective synthesis of complex fused ring systems. Standard synthetic transformations can be employed to convert the aniline into intermediates suitable for cyclization reactions, leading to the formation of valuable heterocyclic cores such as indoles, quinoxalines, and benzimidazoles.

Indole (B1671886) Derivatives

While direct cyclization of this compound to an indole is not straightforward, it serves as a foundational substrate for multi-step syntheses of substituted indoles. A common strategy involves the transformation of the aniline into a precursor suitable for cyclization. For instance, palladium-catalyzed cross-coupling reactions can be utilized to introduce a vinyl or alkynyl group at the ortho-position to the amine, followed by an intramolecular cyclization to form the indole ring.

A plausible synthetic pathway could involve an initial N-protection of the amine, followed by ortho-halogenation. Subsequent Sonogashira or Heck coupling to introduce a two-carbon unit sets the stage for a palladium-catalyzed or thermally induced cyclization. The resulting indole would bear the phenoxy and methyl groups of the original aniline, offering a scaffold for further functionalization in drug discovery programs. organic-chemistry.org

Table 1: Potential Synthetic Route to Indole Derivatives

| Step | Reaction Type | Reactants | Potential Product |

|---|---|---|---|

| 1 | N-Protection | This compound, Acetyl chloride | N-(2-methyl-5-phenoxyphenyl)acetamide |

| 2 | Ortho-Halogenation | N-protected aniline, N-Bromosuccinimide | N-(2-bromo-6-methyl-3-phenoxyphenyl)acetamide |

| 3 | Sonogashira Coupling | Ortho-bromo intermediate, Trimethylsilylacetylene, Pd catalyst | N-(2-methyl-5-phenoxy-6-((trimethylsilyl)ethynyl)phenyl)acetamide |

Quinoxaline Derivatives

Quinoxalines are bicyclic heterocycles typically synthesized through the condensation of an o-phenylenediamine (OPD) with a 1,2-dicarbonyl compound. nih.gov this compound can be readily converted into the necessary OPD intermediate through a two-step process: regioselective nitration ortho to the amino group, followed by reduction of the newly introduced nitro group.

The resulting 3-methyl-6-phenoxybenzene-1,2-diamine is a versatile precursor that can be reacted with various α-dicarbonyl compounds, such as glyoxal, benzil, or substituted derivatives, to yield a library of substituted quinoxalines. pharmaceuticaljournal.net The specific dicarbonyl compound used determines the substituents at the 2- and 3-positions of the quinoxaline ring. This method allows for the systematic modification of the quinoxaline core, which is a privileged scaffold in medicinal chemistry. nih.govresearchgate.net

Table 2: Representative Synthesis of Quinoxaline Derivatives

| OPD Intermediate | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Resulting Quinoxaline Derivative |

|---|---|---|---|

| 3-Methyl-6-phenoxybenzene-1,2-diamine | Benzil | Ethanol, Reflux | 5-Methyl-8-phenoxy-2,3-diphenylquinoxaline |

| 3-Methyl-6-phenoxybenzene-1,2-diamine | Glyoxal | Acetic Acid, Room Temp. | 5-Methyl-8-phenoxyquinoxaline |

Benzimidazole Derivatives

The synthesis of benzimidazole derivatives from this compound follows a similar strategy to that of quinoxalines, requiring the initial formation of the corresponding o-phenylenediamine. The Phillips condensation is a classical method for benzimidazole synthesis, involving the reaction of an OPD with a carboxylic acid under acidic conditions and heat. nih.gov

Alternatively, the OPD derived from this compound can be condensed with aldehydes, which subsequently undergo oxidative cyclization to form the benzimidazole ring. This approach is often carried out in the presence of an oxidizing agent or a catalyst. rjlbpcs.com The choice of carboxylic acid or aldehyde directly determines the substituent at the 2-position of the resulting benzimidazole, providing a straightforward method for generating structural diversity. japsonline.commdpi.com

Table 3: Methods for Benzimidazole Synthesis

| Reagent | Method | Conditions | Resulting Benzimidazole Derivative |

|---|---|---|---|

| Acetic Acid | Phillips Condensation | 4M HCl, Reflux | 2,4-Dimethyl-7-phenoxy-1H-benzimidazole |

| Benzoic Acid | Phillips Condensation | Polyphosphoric Acid, Heat | 4-Methyl-7-phenoxy-2-phenyl-1H-benzimidazole |

Ligand Design and Coordination Chemistry Applications

The nitrogen atoms present in this compound and its heterocyclic derivatives are effective coordination sites for metal ions, making them valuable components in the design of novel ligands for coordination chemistry. The parent aniline can act as a monodentate ligand, but its utility is significantly expanded when it is converted into multidentate chelating agents, such as those based on the benzimidazole scaffold.

Benzimidazole derivatives synthesized from this compound can act as bidentate ligands, coordinating to metal centers through the nitrogen atoms of the imidazole ring. The phenoxy and methyl substituents can be used to tune the steric and electronic properties of the ligand, influencing the geometry, stability, and reactivity of the resulting metal complexes. These complexes have potential applications in catalysis, sensing, and the development of new materials with interesting magnetic or photoluminescent properties.

Intermediate for Functional Material Development (e.g., Optoelectronic Applications)

Aniline derivatives are important precursors in the synthesis of functional organic materials, including conducting polymers and molecules for optoelectronic applications. The incorporation of this compound into polymeric structures or small molecules can impart desirable properties for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The electron-donating nature of the aniline nitrogen, combined with the bulky and somewhat flexible phenoxy group, can influence the molecular packing, solubility, and electronic energy levels of the final material. For example, aniline functionalities have been incorporated into diketopyrrolopyrrole (DPP)-based copolymers for use in gas-sensing devices. rsc.org The amine group can interact with analytes, causing a measurable change in the electronic properties of the material. The specific substitution pattern of this compound makes it a candidate for creating materials with tailored charge transport and sensing capabilities.

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.gov Primary amines like this compound are common and crucial components in many well-known MCRs.

For instance, it can serve as the amine component in the Ugi or Passerini reactions to generate peptide-like scaffolds or α-acyloxy carboxamides, respectively. Furthermore, anilines are key reactants in MCRs for the synthesis of various heterocyclic systems, such as quinolines and dihydropyridines. researchgate.netfrontiersin.org The use of this compound in such reactions would directly install the methyl-phenoxy-phenyl moiety into the final product, providing a rapid route to libraries of complex molecules with high structural diversity. This efficiency is highly valued in drug discovery and materials science for generating novel chemical entities for screening and evaluation.

Table 4: Potential MCR Applications for this compound

| MCR Name | Other Components | Typical Product Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source (e.g., KCN) | α-Aminonitrile |

Generation of Complex Aromatic Amine Structures

The strategic placement of functional groups in this compound makes it a valuable building block for synthesizing higher-order aromatic amines. These complex structures are often sought after for their applications in organic electronics, pharmaceuticals, and as specialized chemical intermediates. The primary amino group of this compound is a key reactive site for established cross-coupling methodologies, enabling the extension of the aromatic system.

Modern Coupling Strategies

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. The Buchwald-Hartwig amination, a cornerstone of C-N bond formation, is a prime example of a reaction where this compound can be effectively utilized. In this reaction, the amine is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a suitable base to form a diarylamine.

Similarly, the Ullmann condensation, a classical copper-catalyzed reaction, provides an alternative and often complementary approach to the synthesis of diarylamines and other complex aromatic structures from aryl halides and amines. While traditionally requiring harsh reaction conditions, modern modifications with specialized ligands have made the Ullmann reaction more versatile and applicable to a wider range of substrates.

The application of these methods to this compound allows for the introduction of a second, and subsequently a third, aryl group, leading to the formation of unsymmetrical triarylamines. These triarylamine structures are of significant interest due to their charge-transporting properties, making them valuable components in the fabrication of organic light-emitting diodes (OLEDs) and other organic electronic devices.

Synthesis of Heterocyclic Aromatic Amines

Beyond the formation of triarylamines, this compound can be a key starting material for the synthesis of various nitrogen-containing heterocyclic compounds. Through intramolecular cyclization reactions or multi-step sequences involving intermolecular coupling followed by cyclization, complex heterocyclic amines such as carbazoles and phenoxazines can be constructed.

For instance, a synthetic route to a substituted carbazole could involve an initial N-arylation of this compound with a suitably substituted 2-halobiphenyl derivative. The resulting diarylamine intermediate could then undergo an intramolecular palladium-catalyzed C-H activation/C-N bond formation to yield the carbazole core. Carbazoles are a well-known class of compounds with applications ranging from pharmaceuticals to organic electronics due to their unique photophysical and electronic properties.

The synthesis of phenoxazines, another important class of heterocyclic compounds, can also be envisaged starting from derivatives of this compound. A typical strategy might involve the coupling of a derivative of this amine with a substituted catechol or o-aminophenol, followed by a cyclization step to form the phenoxazine ring system. Phenoxazine-based compounds have been explored for their diverse biological activities and as functional dyes and indicators.

Table of Reaction Parameters for Buchwald-Hartwig Amination

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85 |

| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 110 | 78 |

| 3 | 2-Iodopyridine | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 92 |

| 4 | 4-Trifluoromethylphenyl triflate | Pd(dba)₂ | RuPhos | K₂CO₃ | THF | 80 | 88 |

This is a representative table based on typical conditions for Buchwald-Hartwig amination reactions and not specific experimental results for this compound due to the lack of directly cited literature in the provided search results.

Advanced Analytical Characterization Methodologies for 2 Methyl 5 Phenoxybenzenamine Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are foundational in determining the molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR: 1H, 13C, NOESY, HSQC) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. nih.gov For 2-Methyl-5-phenoxybenzenamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement. omicsonline.orgethz.ch

¹H NMR: The proton NMR spectrum is used to identify the number of distinct proton environments and their neighboring protons. The spectrum for this compound would be expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the protons on the two benzene (B151609) rings. A singlet in the upfield region (around 2.0-2.5 ppm) would represent the methyl (-CH₃) group. A broad singlet, typically in the range of 3.5-4.5 ppm, would correspond to the amine (-NH₂) protons; its chemical shift can be concentration and solvent dependent. msu.edu

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. openstax.org For this molecule, distinct signals would be expected for each carbon atom in the aromatic rings, the methyl carbon, and the carbons bonded to the nitrogen and oxygen atoms. The methyl carbon would appear upfield (around 15-25 ppm), while the aromatic carbons would resonate between 110-160 ppm. Carbons attached to the electronegative nitrogen and oxygen atoms would be shifted further downfield within this aromatic range. chemguide.co.uklibretexts.org

2D NMR (NOESY and HSQC): While 1D spectra predict the basic structure, 2D techniques confirm the precise assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, even if they are not directly bonded. researchgate.net For this compound, NOESY could, for instance, show a correlation between the methyl protons and the adjacent aromatic proton, confirming their proximity.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Corresponding Group |

| ¹H | 6.5 - 7.5 | Multiplets, Doublets | Aromatic Protons (Ar-H) |

| ¹H | ~3.5 - 4.5 | Broad Singlet | Amine Protons (-NH₂) |

| ¹H | ~2.0 - 2.5 | Singlet | Methyl Protons (-CH₃) |

| ¹³C | 110 - 160 | - | Aromatic & C-O, C-N Carbons |

| ¹³C | ~15 - 25 | - | Methyl Carbon (-CH₃) |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FT-IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. journalwjbphs.com

Key expected vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group would typically show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations would result in several sharp peaks in the 1450-1600 cm⁻¹ region. libretexts.org

C-O-C Stretching: The aryl ether linkage would produce a strong, characteristic absorption band, typically in the 1200-1250 cm⁻¹ range for the asymmetric stretch.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond would be found in the 1250-1360 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 3500 | Primary Amine (-NH₂) | N-H Stretch |

| 3000 - 3100 | Aromatic Ring | C-H Stretch |

| 2850 - 2960 | Methyl Group (-CH₃) | C-H Stretch |

| 1450 - 1600 | Aromatic Ring | C=C Stretch |

| 1200 - 1250 | Aryl Ether (Ar-O-Ar) | Asymmetric C-O-C Stretch |

| 1250 - 1360 | Aromatic Amine (Ar-N) | C-N Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org Molecules with conjugated π systems, such as aromatic rings, are strong absorbers in the UV region. uzh.ch

The structure of this compound contains two chromophores: the aniline (B41778) moiety and the phenoxy group. The presence of the amine group (an auxochrome) and the ether linkage will influence the electronic transitions of the benzene rings. The expected absorptions are primarily due to π → π* transitions of the aromatic systems. shu.ac.uk The non-bonding electrons on the nitrogen and oxygen atoms could also participate in n → π* transitions. uzh.ch The combination of these groups would likely result in one or more strong absorption bands in the 200-400 nm range. The exact position of the maximum absorbance (λmax) and the molar absorptivity are sensitive to the solvent used due to differing solvent-analyte interactions. ajrsp.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound (C₁₃H₁₃NO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. This allows for the clear determination of the molecular weight.

Fragmentation Analysis: By inducing fragmentation of the molecular ion (MS/MS), the connectivity of the molecule can be probed. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely include:

Cleavage of the ether bond, leading to fragments corresponding to the phenoxy or the methyl-aminophenol portions of the molecule.

Loss of the methyl radical (•CH₃) from the tolyl ring.

Fragmentation patterns characteristic of aromatic amines and ethers, which can be complex. libretexts.orgmiamioh.eduyoutube.com

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) performed on a single crystal provides the most definitive structural information of a compound in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would yield a three-dimensional model of the molecule. nih.gov

This technique provides precise data on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Torsion Angles: The dihedral angles that define the molecule's conformation, such as the twist angle between the two aromatic rings.

Crystal Packing and Intermolecular Interactions: How individual molecules arrange themselves in the crystal lattice, including any hydrogen bonding involving the amine group or other non-covalent interactions.

Without experimental data from a crystal structure analysis, these specific geometric parameters remain undetermined.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. helsinki.fi

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be suitable. The purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. nih.govsielc.com

Gas Chromatography (GC): GC can also be used for purity analysis, particularly for thermally stable compounds. nih.gov Given the structure of this compound, a high-temperature capillary column would be necessary. GC coupled with a mass spectrometer (GC-MS) is especially powerful, as it provides both separation and identification of the main component and any minor impurities. researchgate.net These techniques are crucial for ensuring a sample is free from starting materials, byproducts, or isomers from its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the separation, quantification, and purification of this compound. Given the compound's aromatic amine structure, reversed-phase HPLC (RP-HPLC) is the most suitable approach. This method utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the effective separation of moderately polar compounds.

Research Findings: While specific studies on this compound are not prevalent in public literature, extensive research on analogous aromatic amines and phenoxy compounds provides a robust framework for method development. thermofisher.comresearchgate.net For aniline and its derivatives, RP-HPLC is the preferred analytical choice as it avoids the need for derivatization, which is often required for gas chromatography due to the polarity and thermolability of these compounds. thermofisher.com The separation is typically achieved on octadecylsilane (C18) or octylsilane (C8) columns. researchgate.net

The mobile phase usually consists of a mixture of acetonitrile or methanol and water, with additives like formic acid or sulfuric acid to control the pH and ensure the amine is in its protonated form, leading to sharper peaks and better reproducibility. researchgate.netsielc.com Detection is most commonly performed using a UV detector, as the phenyl and phenoxy groups in the molecule are strong chromophores. A photodiode array (PDA) detector can be employed to obtain UV spectra, aiding in peak identification and purity assessment. researchgate.net

The development of a validated HPLC method would involve assessing parameters such as linearity, accuracy, precision, specificity, and range to ensure reliable and accurate quantification in various matrices. researchgate.net

Interactive Data Table: Typical HPLC Parameters for Aromatic Amine Analysis

| Parameter | Typical Value/Condition | Rationale/Comment |

| Column | C8 or C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for aromatic amines. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for reversed-phase chromatography. |

| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples with varying polarity. |

| pH Modifier | 0.1% Formic Acid or 0.05% Sulfuric Acid | Suppresses silanol interactions and ensures consistent protonation of the amine. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume for analytical HPLC. |

| Detection | UV at 254 nm or 280 nm | Aromatic rings provide strong absorbance in this UV range. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Temperature control improves retention time reproducibility. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification through mass spectral data. epa.gov

Research Findings: GC-MS is a standard method for identifying and quantifying anilines and their derivatives in various samples. epa.govepa.gov The analysis typically begins with sample preparation, which may involve a liquid-liquid extraction from an aqueous matrix using a solvent like methylene chloride, often under basic pH conditions to ensure the amine is in its free base form. epa.govepa.gov

The separation is conducted on a capillary column, with nonpolar or mid-polarity stationary phases such as those based on 5% phenyl-polymethylsiloxane being common choices for aromatic compounds. nih.gov A temperature-programmed oven is used to elute compounds over a wide range of boiling points. The separated compounds then enter the mass spectrometer, where they are typically ionized by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, acts as a "fingerprint" that allows for unambiguous identification by comparison to spectral libraries. nih.gov While many anilines can be analyzed directly, derivatization may sometimes be employed to improve peak shape and thermal stability. umich.edu However, for a compound with the expected volatility of this compound, direct injection is likely feasible.

Interactive Data Table: Projected GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition | Rationale/Comment |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | Standard dimension, 5% phenyl phase offers good selectivity for aromatic amines. scholars.direct |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. nih.govscholars.direct |

| Inlet Temp. | 280 - 300 °C | Ensures rapid and complete vaporization of the analyte. nih.gov |

| Oven Program | Initial 120°C, ramp at 10°C/min to 300°C, hold for 2 min | A representative program to separate semi-volatile compounds. scholars.direct |

| Injection Mode | Splitless or Split (e.g., 20:1) | Splitless for trace analysis; split for higher concentrations. |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| MS Detector | Quadrupole | Commonly used mass analyzer for routine GC-MS analysis. |

| Scan Range | m/z 40-500 | Covers the expected mass of the parent ion and its fragments. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. scholars.direct |

Electrochemical Characterization in Mechanistic Studies and Synthesis

Electrochemical techniques are instrumental in probing the redox behavior of this compound. These methods can determine oxidation and reduction potentials, provide insights into reaction mechanisms, and serve as a powerful tool for targeted synthesis, often under greener conditions than traditional chemical methods.

Research Findings: The electrochemical behavior of this compound is expected to be dominated by the oxidation of the aromatic amine group. Studies on related aniline and alkoxyamine compounds show that one-electron oxidation often leads to the formation of a cation radical intermediate. scispace.comflinders.edu.au The stability and subsequent reactivity of this intermediate are key to understanding the compound's degradation pathways and potential for electropolymerization or synthetic functionalization.

Cyclic voltammetry (CV) is the primary technique used for initial electrochemical characterization. A typical CV experiment would reveal the potential at which this compound is oxidized and whether this process is reversible. The presence of electron-donating methyl and phenoxy groups on the aniline ring would likely lower its oxidation potential compared to unsubstituted aniline.

Furthermore, electrochemistry offers a platform for the synthesis of novel compounds. scholars.direct Controlled potential electrolysis can be used to selectively oxidize the substrate to generate reactive intermediates that can then react with other species in solution. This approach, known as electrosynthesis, avoids the need for stoichiometric chemical oxidants, reducing waste and often proceeding under mild conditions. scholars.direct For example, the electrochemical oxidation of anilines can lead to the formation of polymers or coupling products, depending on the reaction conditions and the structure of the starting material.

Interactive Data Table: Typical Experimental Setup for Electrochemical Characterization

| Parameter | Description/Value | Purpose/Comment |

| Technique | Cyclic Voltammetry (CV) | To determine oxidation/reduction potentials and reaction reversibility. |

| Working Electrode | Glassy Carbon or Platinum | Provides a wide potential window and is relatively inert. |

| Counter Electrode | Platinum wire or mesh | Completes the electrical circuit. |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | Provides a stable potential against which the working electrode potential is measured. |

| Solvent | Acetonitrile or Dichloromethane | Aprotic polar organic solvents suitable for electrochemical studies. |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) | Ensures conductivity of the solution. |

| Analyte Conc. | 1-10 mM | Typical concentration range for CV experiments. |

| Scan Rate | 100 mV/s | A common starting point to assess the electrochemical process. |

Green Chemistry Principles Applied to the Synthesis and Transformations of 2 Methyl 5 Phenoxybenzenamine

Solvent-Free and Reduced-Solvent Reaction Systems for Amine Syntheses

A core tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of aromatic amines, several solvent-free or reduced-solvent methodologies have been developed.

One approach involves performing reactions in a neat mixture of reactants without any solvent. For instance, a variety of amines can undergo Michael-type additions to α,β-unsaturated nitriles, carboxylic esters, and ketones in a neat mixture to produce β-amino derivatives in excellent yields. researchgate.net Another significant advancement is the Ullmann C-N coupling reaction, which can be conducted in an organic solvent-free system. This method uses copper powder as a catalyst to synthesize aromatic amine compounds from aryl halides and amines, offering simple operation, low cost, and high product yield without the need for strong bases or other additives. google.comgoogle.com

Mechanochemical synthesis, which involves grinding solid reactants together, represents another powerful solvent-free technique. This method has been successfully applied to the N-acetylation of 4-aminophenol (B1666318) with acetic anhydride (B1165640) to produce acetaminophen (B1664979). The reaction proceeds by mixing and mechanically grinding the two solid reactants in a pestle and mortar, eliminating the need for any solvent or catalyst. google.comjustia.com This technique is not only environmentally friendly but can also be extended to other amino compounds. justia.com

Table 1: Comparison of Solvent-Free vs. Traditional Synthesis Methods

| Feature | Solvent-Free Synthesis | Traditional Solvent-Based Synthesis |

|---|---|---|

| Solvent Use | Eliminated or significantly reduced | Significant quantities of organic solvents required |

| Waste Generation | Minimal, as solvent waste is avoided | High, due to solvent use and disposal |

| Process Simplicity | Often simpler, with easier product isolation | Can involve complex work-up procedures |

| Energy Consumption | Potentially lower due to lack of solvent heating/removal | Higher, due to heating, cooling, and distillation |

| Examples | Mechanochemical N-acetylation google.comjustia.com | Ullmann reaction in organic solvents rsc.org |

Catalyst-Free and Organocatalytic Methodologies for Aminophenol Derivatives

Avoiding the use of heavy metal catalysts is a key objective in green chemistry, as these metals can be toxic, costly, and difficult to remove from the final product. Catalyst-free and organocatalytic methods provide sustainable alternatives for the synthesis of aminophenol derivatives and other aromatic amines.

As mentioned previously, the mechanochemical synthesis of acetaminophen from 4-aminophenol and acetic anhydride is a prime example of a catalyst-free reaction. google.comjustia.com Similarly, Michael-type additions of various amines to electron-deficient alkenes can proceed efficiently without any catalyst, simply by mixing the neat reactants. researchgate.net